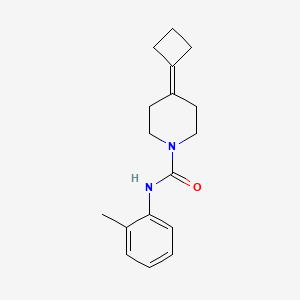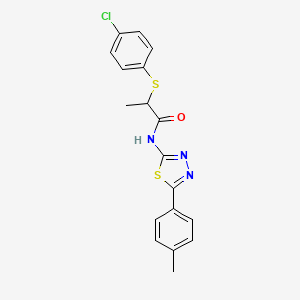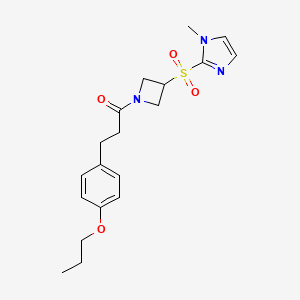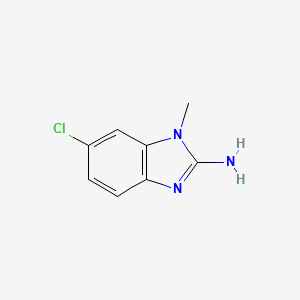
5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C22H22BrClN2O2.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds
A series of novel compounds have been synthesized, including those with bromo, chloro, and pyridinyl substituents. These compounds are typically synthesized through reactions involving carbonyl chloride with substituted phenylhydroxyamines, followed by spectroscopic characterization such as IR, 1H NMR, and HRMS to determine their structures (Zhu et al., 2014).
Characterization Techniques
Detailed spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies, are crucial for confirming the structures of such complex compounds (Anuradha et al., 2014).
Biological Activities
Insecticidal and Fungicidal Activities
Compounds with bromo, chloro, and pyridinyl groups have been evaluated for their insecticidal and fungicidal activities. For instance, larvicidal tests against oriental armyworm and mycelium growth rate methods are used to assess these activities, indicating potential agricultural applications (Zhu et al., 2014).
Antimicrobial and Anticancer Activities
Some derivatives exhibit antimicrobial activities against a variety of pathogens and possess anticancer properties, suggesting their potential in medical research and therapy development (Rahmouni et al., 2016).
Potential Applications
Advanced Material Synthesis
The study of compounds with specific substituents like bromo and chloro can lead to the development of advanced materials, including those used in light-emitting devices and biological labeling. The synthesis of such compounds often involves complex reactions and characterization techniques to tailor their physical and chemical properties for specific applications (Stagni et al., 2008).
Antiviral Research
Derivatives of benzamide-based compounds, including those with pyrazole and pyrimidine rings, have shown remarkable activity against avian influenza viruses, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases cdk4 and cdk6 . These kinases play a crucial role in cell cycle progression and proliferation.
Result of Action
If the compound does indeed inhibit cdk4 and cdk6, it could potentially lead to a halt in cell cycle progression and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-14-3-4-16(20)15(10-14)18(23)22-17(12-5-8-24-9-6-12)13-2-1-7-21-11-13/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGAFRDZDKYRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)


![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)




![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
